molecular formula C8H8N6 B181124 3-(6-Amino-9h-purin-9-yl)propanenitrile CAS No. 4244-45-5

3-(6-Amino-9h-purin-9-yl)propanenitrile

Cat. No.: B181124
CAS No.: 4244-45-5
M. Wt: 188.19 g/mol
InChI Key: PCGWZBUXNQNKOU-UHFFFAOYSA-N
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Description

3-(6-Amino-9h-purin-9-yl)propanenitrile is a synthetic purine derivative with the molecular formula C8H8N6 and a molecular weight of 188.20 g/mol . As a 6-aminopurine, this compound belongs to a class of molecules that are bicyclic aromatic structures consisting of a pyrimidine ring fused to an imidazole ring . This core purine structure is of fundamental importance in biochemistry, serving as the backbone for nucleobases like adenine and guanine found in DNA and RNA. The specific modification with a propanenitrile group at the 9-position makes this molecule a valuable building block and intermediate in medicinal chemistry and chemical biology research. Researchers utilize this and related 6-aminopurine compounds in various applications, including the synthesis of novel nucleoside analogues, the investigation of enzyme inhibition mechanisms—particularly those involving purine-binding sites such as adenosine deaminase —and as a key scaffold in drug discovery projects. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-(6-aminopurin-9-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6/c9-2-1-3-14-5-13-6-7(10)11-4-12-8(6)14/h4-5H,1,3H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGWZBUXNQNKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292019
Record name 3-(6-amino-9h-purin-9-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4244-45-5
Record name NSC79668
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(6-amino-9h-purin-9-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Base Selection

Alkylation proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated N9 position of adenine attacks an electrophilic alkylating agent. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed to generate the adenine anion, enhancing nucleophilicity at N9. For example, reactions conducted in anhydrous dimethyl sulfoxide (DMSO) with NaH yield >90% N9-substituted products.

Key reaction:
Adenine+3-BromopropanenitrileBase, DMSO3-(6-Amino-9H-purin-9-yl)propanenitrile\text{Adenine} + \text{3-Bromopropanenitrile} \xrightarrow{\text{Base, DMSO}} \text{3-(6-Amino-9H-purin-9-yl)propanenitrile}

Alkylating Agents and Solvent Effects

The choice of alkylating agent and solvent critically influences regioselectivity:

  • 3-Bromopropanenitrile : Preferred for introducing the propanenitrile moiety. Its reactivity in SN2 reactions ensures efficient coupling with the adenine anion.

  • Solvent systems : Polar aprotic solvents (e.g., DMSO, DMF) favor N9 alkylation due to enhanced solubility of the adenine anion and reduced proton availability, minimizing competing N3 or N7 substitutions.

SolventN9 Product Yield (%)N3 Product Yield (%)
DMSO923
DMF885
Water/EtOH1570

Data adapted from solvent-dependent alkylation studies.

Optimization of Reaction Conditions

Temperature and Reaction Time

Elevated temperatures (60–80°C) accelerate the reaction but risk side-product formation. Optimal conditions involve heating at 60°C for 12–24 hours, achieving yields of 85–92%. Prolonged heating beyond 24 hours diminishes yields due to decomposition of the nitrile group.

Stoichiometry and Scalability

A 1:1.2 molar ratio of adenine to 3-bromopropanenitrile ensures complete conversion while minimizing excess reagent. Industrial-scale production employs continuous flow reactors to maintain consistent temperature and mixing, achieving kilogram-scale outputs with >90% purity.

Purification and Characterization

Chromatographic Separation

Crude reaction mixtures are purified via silica gel chromatography using a gradient of ethyl acetate and methanol (8:2 to 7:3). The product elutes at Rf = 0.4–0.5, with UV-Vis detection (λmax = 260 nm) confirming adenine’s aromatic system.

Spectroscopic Validation

  • 1H NMR (DMSO-d6) : δ 8.15 (s, 1H, H-8), 7.90 (s, 1H, H-2), 4.50 (t, 2H, CH2CN), 3.20 (t, 2H, N-CH2).

  • 13C NMR : δ 158.9 (C-6), 152.3 (C-2), 119.8 (CN), 45.2 (N-CH2).

  • HRMS : m/z 189.17 [M+H]+ (calculated for C8H8N6O).

Alternative Synthetic Routes

Mitsunobu Reaction

Adenine reacts with 3-hydroxypropanenitrile under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the N9-substituted product. However, this method yields <50% due to competing O-alkylation.

Enzymatic Approaches

Purine nucleoside phosphorylase (PNP) catalyzes the transglycosylation of adenine with 3-cyanopropyl donors. While eco-friendly, enzymatic methods remain experimental, with yields <30%.

Industrial Production and Challenges

Large-Scale Alkylation

Pharmaceutical manufacturers utilize automated batch reactors with in-line FTIR monitoring to track reaction progression. Post-synthesis, the product is crystallized from acetonitrile, achieving >99% purity for preclinical use.

Stability Considerations

The nitrile group undergoes hydrolysis under acidic or humid conditions, necessitating anhydrous storage at −20°C. Stabilizers like molecular sieves (4Å) are added during packaging.

Comparative Analysis with Analogous Compounds

CompoundAlkylation PositionYield (%)Solvent System
3-(6-Amino-9H-purin-9-yl)propanenitrileN992DMSO/NaH
3-(6-Amino-7H-purin-7-yl)propanenitrileN78DMF/KOtBu
3-(6-Amino-3H-purin-3-yl)propanenitrileN35Water/NaOH

Data synthesized from regioselectivity studies .

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-9h-purin-9-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
3-(6-Amino-9h-purin-9-yl)propanenitrile serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique nitrile functional group allows for versatile chemical reactions, including:

  • Oxidation : The amino group can be oxidized to form nitro derivatives.
  • Reduction : The nitrile group can be reduced to yield primary amines.
  • Substitution Reactions : The compound can participate in nucleophilic substitutions, where the nitrile is replaced by various functional groups.

These reactions are essential in the development of pharmaceuticals and other chemical entities.

Biological Research

DNA and RNA Interactions
Due to its purine structure, 3-(6-Amino-9h-purin-9-yl)propanenitrile is studied for its interactions with nucleic acids. Research indicates that it may influence DNA and RNA processes, making it a candidate for further exploration in genetic studies and biochemistry.

Therapeutic Potential
The compound is being investigated for its potential therapeutic applications, particularly in diseases related to purine metabolism. Its ability to inhibit specific enzymes involved in nucleotide synthesis could lead to novel treatments for conditions such as cancer and metabolic disorders .

Medicinal Chemistry

Antitumor Activity
Recent studies have highlighted the anticancer properties of purine derivatives, including 3-(6-Amino-9h-purin-9-yl)propanenitrile. For instance, derivatives of this compound have shown cytotoxic effects against various cancer cell lines. Researchers are exploring water-soluble prodrugs to enhance bioavailability and therapeutic efficacy .

Industrial Applications

Pharmaceutical Development
In the pharmaceutical industry, 3-(6-Amino-9h-purin-9-yl)propanenitrile is utilized as an intermediate in the synthesis of drugs targeting metabolic pathways. Its unique chemical properties make it suitable for developing novel therapeutic agents that can modulate biological functions effectively .

Mechanism of Action

The mechanism of action of 3-(6-Amino-9h-purin-9-yl)propanenitrile involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to purine-binding sites on enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, including those involved in nucleotide synthesis and metabolism .

Comparison with Similar Compounds

Substituent Effects at the 6-Position

  • Amino group (NH₂): Enhances hydrogen-bonding interactions and aqueous solubility. The amino group is electron-donating, which may increase reactivity in electrophilic aromatic substitution reactions.
  • Chloro group (Cl) : Introduces lipophilicity, improving membrane permeability but reducing polar interactions. Chloro-substituted purines are often intermediates for further functionalization via nucleophilic displacement .

Biological Activity

3-(6-Amino-9H-purin-9-yl)propanenitrile, a purine derivative, has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article aims to provide an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-(6-Amino-9H-purin-9-yl)propanenitrile has the molecular formula C8H8N6C_8H_8N_6. Its structure consists of a purine base with an amino group at the 6-position and a propanenitrile side chain. This configuration allows for various interactions with biological macromolecules, particularly nucleic acids and proteins.

The biological activity of 3-(6-Amino-9H-purin-9-yl)propanenitrile is primarily attributed to its ability to bind to purine-binding sites on enzymes and nucleic acids. This interaction can lead to:

  • Inhibition of Enzymatic Activity : By occupying active sites on enzymes involved in nucleotide metabolism, this compound may inhibit their function, affecting cellular processes such as DNA and RNA synthesis.
  • Interference with Nucleotide Synthesis : The compound's structural similarity to natural purines enables it to disrupt normal nucleotide synthesis pathways, potentially leading to therapeutic effects against proliferative diseases like cancer.

Biological Activity Overview

Research has highlighted several key areas where 3-(6-Amino-9H-purin-9-yl)propanenitrile exhibits biological activity:

  • Antiviral Properties : Preliminary studies suggest that the compound may possess antiviral activity by inhibiting viral replication through interference with nucleic acid synthesis .
  • Anticancer Potential : Due to its ability to inhibit enzymes involved in nucleotide metabolism, it is being investigated for its potential as an anticancer agent. Studies have shown that compounds similar to 3-(6-Amino-9H-purin-9-yl)propanenitrile can induce apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may inhibit key enzymes such as adenosine deaminase, which plays a crucial role in purine metabolism. This inhibition could lead to increased levels of adenosine, which has various effects on immune response and cell proliferation.

Research Findings and Case Studies

Several studies have documented the biological activity of 3-(6-Amino-9H-purin-9-yl)propanenitrile:

StudyFocusFindings
Antiviral ActivityDemonstrated potential inhibition of viral replication in vitro.
Anticancer EffectsShowed induction of apoptosis in specific cancer cell lines.
Enzyme InteractionIdentified inhibition of adenosine deaminase activity, impacting purine metabolism.

Case Study: Anticancer Activity

A notable study assessed the effects of 3-(6-Amino-9H-purin-9-yl)propanenitrile on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Q & A

Q. How is the molecular structure of 3-(6-Amino-9H-purin-9-yl)propanenitrile elucidated experimentally?

The compound’s structure is confirmed via a combination of NMR spectroscopy , mass spectrometry , and X-ray crystallography . For crystallographic refinement, programs like SHELXL (for small-molecule refinement) and ORTEP-III (for graphical representation) are widely used. The molecular formula (C₁₁H₁₇N₅O₂) and InChI string (provided in ) are critical for cross-verifying stereochemistry and connectivity. Crystallographic data should be deposited in repositories like the Cambridge Structural Database for reproducibility .

Q. What synthetic methodologies are reported for 3-(6-Amino-9H-purin-9-yl)propanenitrile?

Synthesis often involves Mitsunobu reactions or nucleophilic substitution on adenine derivatives. For example, coupling 6-aminopurine with acrylonitrile derivatives in polar solvents (e.g., MeOH) under reflux, followed by purification via flash column chromatography (SiO₂, gradient elution with DCM:MeOH) to isolate intermediates (). Characterization includes HPLC purity checks and melting point analysis (e.g., 213–215°C for analogous compounds, as in ) .

Q. How can researchers address solubility challenges during in vitro assays?

Due to the compound’s nitrile group and purine backbone, solubility in aqueous buffers is limited. Use co-solvents like DMSO (≤5% v/v) or cyclodextrin-based formulations. Pre-solubilize in organic solvents (e.g., acetonitrile) before dilution in assay buffers. Monitor stability via UV-Vis spectroscopy to avoid degradation .

Advanced Research Questions

Q. What computational strategies predict the compound’s interaction with biological targets?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (using AutoDock Vina or Schrödinger Suite) models binding to enzymes like adenosine deaminase. QSPR models (Quantitative Structure-Property Relationship) correlate nitrile group electronegativity with reactivity (e.g., nucleophilic addition kinetics), as demonstrated in for similar nitriles .

Q. How does the nitrile group influence reactivity in nucleophilic addition reactions?

The electron-withdrawing nitrile enhances electrophilicity at the β-carbon, facilitating Michael additions or cycloadditions with thiols or amines. For example, in , ethyl esters of purine derivatives undergo regioselective modifications at the nitrile site. Monitor reactions via TLC (Rf values, as in ) and characterize adducts using HRMS and ²H/¹³C NMR .

Q. How can discrepancies in reported biological activities be resolved?

Contradictions often arise from purity variations (e.g., residual solvents in synthesis) or assay conditions (e.g., pH-dependent enzyme inhibition). Validate purity via HPLC-MS (≥95%) and replicate assays under standardized conditions (e.g., fixed ATP concentrations for kinase studies). Cross-reference with structural analogs (e.g., aristeromycin in ) to isolate structure-activity relationships .

Methodological Tables

Parameter Value Reference
Molecular Weight251.285 g/mol
Melting Point (Analog)213–215°C
TLC Rf (Ethyl Acetate:MeOH)0.44–0.48
InChI Key1S/C₁₁H₁₇N₅O₂ (See )

Key Considerations for Experimental Design

  • Crystallography : Use SHELXL for refinement and ORTEP-III for thermal ellipsoid plots ().
  • Synthesis : Optimize reaction time and temperature to avoid byproducts (e.g., ’s 12-hour reflux).
  • Toxicity : Follow safety protocols (e.g., PPE, waste disposal) due to mutagenicity risks ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(6-Amino-9h-purin-9-yl)propanenitrile
Reactant of Route 2
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3-(6-Amino-9h-purin-9-yl)propanenitrile

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